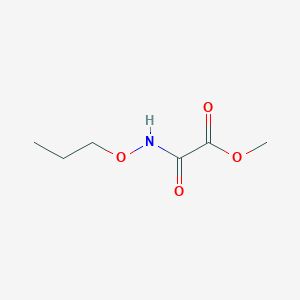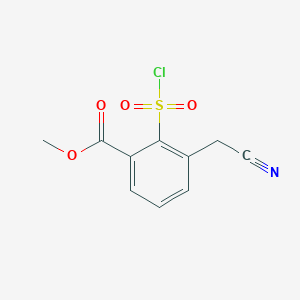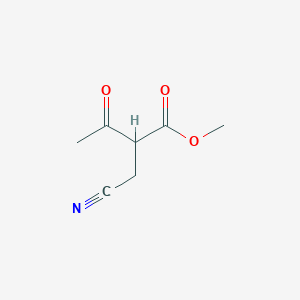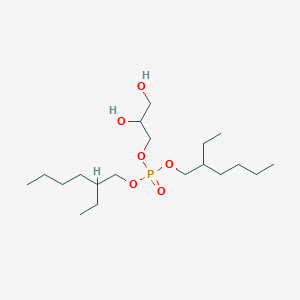
2,3-Dihydroxypropyl bis(2-ethylhexyl) phosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3-Dihydroxypropyl bis(2-ethylhexyl) phosphate is an organophosphorus compound known for its versatile applications in various fields. It is characterized by the presence of two 2-ethylhexyl groups attached to a phosphate moiety, along with a 2,3-dihydroxypropyl group. This compound is often used as a plasticizer, surfactant, and in the extraction of rare earth metals.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of 2,3-Dihydroxypropyl bis(2-ethylhexyl) phosphate typically involves the reaction of phosphorus oxychloride with 2-ethylhexanol in the presence of a catalyst. The reaction is carried out in a reaction kettle, where the molar ratio of phosphorus oxychloride to 2-ethylhexanol is maintained at 1:1.5-2.5. The mixture is stirred continuously at a temperature of 15-25°C for 1-3 hours, followed by the removal of generated hydrogen chloride gas. The reaction is then continued at an elevated temperature of 40-70°C for 1-4 hours. Finally, an aqueous sodium hydroxide solution is added to neutralize the mixture, and the product is obtained through washing, filtration, and distillation .
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reaction vessels and continuous monitoring of reaction conditions to ensure optimal yield and purity. The final product is subjected to rigorous quality control measures to meet industry standards.
Analyse Chemischer Reaktionen
Types of Reactions
2,3-Dihydroxypropyl bis(2-ethylhexyl) phosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphoric acid derivatives.
Reduction: Reduction reactions can convert the phosphate group to phosphite or phosphonate derivatives.
Substitution: The hydroxyl groups in the 2,3-dihydroxypropyl moiety can participate in substitution reactions, leading to the formation of esters or ethers.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like acyl chlorides or alkyl halides are employed under basic or acidic conditions.
Major Products Formed
Oxidation: Phosphoric acid derivatives.
Reduction: Phosphite or phosphonate derivatives.
Substitution: Esters or ethers of the 2,3-dihydroxypropyl group.
Wissenschaftliche Forschungsanwendungen
2,3-Dihydroxypropyl bis(2-ethylhexyl) phosphate has a wide range of applications in scientific research:
Chemistry: Used as a plasticizer and surfactant in the synthesis of polymers and other materials.
Biology: Employed in the extraction and purification of biomolecules.
Medicine: Investigated for its potential use in drug delivery systems due to its biocompatibility.
Industry: Utilized in the extraction of rare earth metals and as a solvent in various industrial processes.
Wirkmechanismus
The mechanism of action of 2,3-Dihydroxypropyl bis(2-ethylhexyl) phosphate involves its interaction with molecular targets such as enzymes and cell membranes. The compound can modulate the activity of enzymes by binding to their active sites or altering their conformation. Additionally, its surfactant properties enable it to disrupt cell membranes, leading to changes in cell permeability and function .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Bis(2-ethylhexyl) phosphate
- Di(2-ethylhexyl) phosphoric acid
- Bis(2-ethylhexyl) hydrogen phosphate
Uniqueness
2,3-Dihydroxypropyl bis(2-ethylhexyl) phosphate is unique due to the presence of the 2,3-dihydroxypropyl group, which imparts additional hydroxyl functionalities. This structural feature enhances its reactivity and allows for a broader range of chemical modifications compared to similar compounds .
Eigenschaften
CAS-Nummer |
163923-25-9 |
|---|---|
Molekularformel |
C19H41O6P |
Molekulargewicht |
396.5 g/mol |
IUPAC-Name |
2,3-dihydroxypropyl bis(2-ethylhexyl) phosphate |
InChI |
InChI=1S/C19H41O6P/c1-5-9-11-17(7-3)14-23-26(22,25-16-19(21)13-20)24-15-18(8-4)12-10-6-2/h17-21H,5-16H2,1-4H3 |
InChI-Schlüssel |
MDENBECRVCQVPV-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC(CC)COP(=O)(OCC(CC)CCCC)OCC(CO)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N'-[1-(6-Acetylpyridin-2-yl)ethylidene]hydrazinecarbohydrazide](/img/structure/B14285349.png)
![1-[(3-Phenoxybenzoyl)oxy]pyrrolidine-2,5-dione](/img/structure/B14285353.png)

![4,4'-([1,1'-Biphenyl]-4,4'-diylbis(phenylazanediyl))diphenol](/img/structure/B14285363.png)
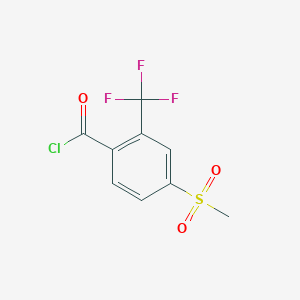

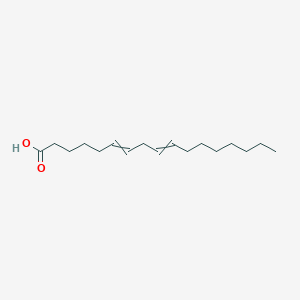
![2,2'-(Butane-1,4-diyl)bis[9-(4-methoxyphenyl)-1,10-phenanthroline]](/img/structure/B14285403.png)
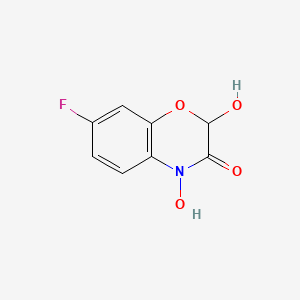
![Diethyl ethyl[(3-nitrophenyl)methyl]propanedioate](/img/structure/B14285418.png)

